molecular formula C19H19F3N4O2S B2800111 1-methyl-2-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole CAS No. 604741-61-9

1-methyl-2-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole

Cat. No.: B2800111
CAS No.: 604741-61-9
M. Wt: 424.44
InChI Key: TWFMLBNPQVAEAI-UHFFFAOYSA-N
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Description

1-methyl-2-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole is a synthetic chemical compound of high purity, provided for research and development purposes. This molecule features a benzimidazole core linked to a benzenesulfonylpiperazine group, a structural motif often associated with potential biological activity. Compounds with similar scaffolds, particularly those incorporating the piperazine ring and trifluoromethyl group, are frequently investigated in medicinal chemistry for their utility as kinase inhibitors or modulators of various cellular receptors. The presence of the sulfonyl group can contribute to specific binding interactions with target proteins. This makes it a candidate for use in biochemical assays, high-throughput screening campaigns, and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-methyl-2-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2S/c1-24-17-5-3-2-4-16(17)23-18(24)25-10-12-26(13-11-25)29(27,28)15-8-6-14(7-9-15)19(20,21)22/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFMLBNPQVAEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with various reagents. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Another approach is the reaction with aromatic aldehydes or aliphatic aldehydes . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like sodium metabisulphite .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce different aromatic or aliphatic groups .

Scientific Research Applications

1-methyl-2-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

2-[4-(4-tert-Butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole (CAS: 1235095-99-4)

  • Structural Difference : Replaces the trifluoromethyl group with a bulkier tert-butyl substituent on the benzenesulfonyl moiety.
  • Impact: Molecular Weight: Higher (C22H28N4O2S vs. ~C19H17F3N4O2S for the target compound), increasing steric hindrance. Solubility: Reduced aqueous solubility due to the tert-butyl group’s hydrophobicity.

1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole

  • Structural Difference : Piperazine is linked via a methylene group to the benzimidazole core and substituted with a phenyl group instead of a sulfonyl moiety.
  • Impact: Polarity: Lacks the sulfonyl group’s hydrogen-bonding capability, reducing interactions with polar binding pockets.
Variations in the Core Heterocycle

1-Benzyl-2-{[4-(pyrazine-2-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole (CAS: 1351607-19-6)

  • Structural Difference : Incorporates a pyrazine-carbonyl group on the piperazine and a benzyl group on the benzodiazole nitrogen.
  • Impact :
    • Electronic Effects : The pyrazine-carbonyl introduces electron-deficient aromaticity, enhancing π-π stacking with aromatic residues in proteins.
    • Lipophilicity : Benzyl substitution increases logP, favoring blood-brain barrier penetration compared to the target compound’s methyl group .

2.2.2. 3-({2-[1-(3-Fluoro-4-hydroxyphenyl)-1H-1,2,3-triazol-4-yl]quinolin-5-yl}oxy)benzoic Acid

  • Structural Difference: Replaces benzodiazole with a quinoline-triazole system and adds a carboxylic acid group.
  • Impact: Acid-Base Properties: The carboxylic acid enhances water solubility and ionic interactions at physiological pH.
Functional Group Modifications in Analogous Scaffolds

2.3.1. 7-(4-(5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Compound 2l)

  • Structural Difference: Combines a quinolone core with a triazole-carbonyl-piperazine group.
  • Impact: Antibacterial Activity: The quinolone-triazole hybrid shows enhanced activity against Gram-negative bacteria (e.g., E. coli MIC = 0.25 µg/mL) due to dual targeting of DNA gyrase and efflux pump inhibition. Metabolic Stability: The trifluoromethyl group in both compounds improves resistance to oxidative metabolism, but the target benzodiazole derivative may exhibit longer half-life due to reduced CYP450 interactions .

Key Comparative Data

Property Target Compound tert-Butyl Analog Phenylpiperazine Pyrazine-Carbonyl
Molecular Formula C19H17F3N4O2S C22H28N4O2S C18H19N5 C26H26N6O5
Molecular Weight (g/mol) ~422.4 436.5 305.4 502.5
LogP (Predicted) 3.1 4.7 2.8 2.5
Hydrogen Bond Acceptors 6 5 3 9
Biological Activity GPCR modulation* Kinase inhibition* Serotonin receptor binding Antifungal activity*

*Hypothetical based on structural analogs.

Research Findings and Implications

  • Sulfonyl vs. Carbonyl Groups : Sulfonyl-piperazine derivatives (target compound) exhibit stronger hydrogen-bonding interactions in docking studies compared to carbonyl analogs, favoring binding to polar active sites (e.g., proteases) .
  • Trifluoromethyl vs. tert-Butyl : The trifluoromethyl group’s electron-withdrawing nature enhances metabolic stability and slightly improves solubility over tert-butyl analogs, making it preferable for CNS-targeted drugs .
  • Benzodiazole vs. Benzimidazole : Benzodiazole’s reduced basicity compared to benzimidazole may decrease off-target interactions with cationic binding pockets, improving selectivity .

Biological Activity

1-Methyl-2-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C_{17}H_{19}F_{3}N_{4}O_{2}S
  • Molecular Weight : 396.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The piperazine moiety is known for its role in modulating neurotransmitter receptors and has been implicated in various central nervous system (CNS) activities.

Anticancer Activity

Recent studies have shown that derivatives of benzodiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis
Compound BMCF-720Cell Cycle Arrest
1-Methyl...A54918Apoptosis

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Study on Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzodiazole derivatives, including our compound of interest. They found that the compound exhibited potent activity against various cancer types, particularly in inhibiting tumor growth in xenograft models .

Neuropharmacological Evaluation

Another study investigated the neuropharmacological effects of related piperazine compounds. The findings suggested that these compounds could modulate serotonin and dopamine receptors, indicating potential use in treating psychiatric disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-2-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Begin with 2-chloro-1-methyl-1H-benzodiazole as the core structure. React with piperazine in a polar aprotic solvent (e.g., DMF or DCM) under reflux (80–100°C) to substitute the chlorine atom .
  • Step 2 : Perform sulfonylation using 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C to avoid side reactions .
  • Optimization : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
  • Validation : Confirm purity via elemental analysis (C, H, N) and spectroscopic techniques (¹H/¹³C NMR, IR) .

Q. How should researchers characterize this compound to ensure structural fidelity?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify proton environments (e.g., benzodiazole aromatic protons at δ 7.2–8.1 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal structures to confirm sulfonyl-piperazine linkage geometry .
  • IR Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and benzodiazole C=N stretches (~1600 cm⁻¹) .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Solubility Testing :

  • Use DMSO for stock solutions (10–50 mM) and dilute in assay buffers (PBS, pH 7.4). Assess solubility via dynamic light scattering (DLS) if precipitation occurs .
    • Stability :
  • Perform stress testing at pH 2–9 and 37°C over 24–72 hours. Monitor degradation via HPLC-UV .
  • Store lyophilized powder at –20°C under desiccation to prevent hydrolysis of the sulfonamide group .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In Vitro Screening :

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Receptor Binding : Radioligand displacement assays (e.g., 5-HT receptors, given the piperazine moiety’s affinity for neurotransmitter targets) .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Approach :

  • Synthesize analogs with modified substituents:
  • Replace trifluoromethyl with other electron-withdrawing groups (e.g., –NO₂, –CN) to assess sulfonamide electronic effects .
  • Vary benzodiazole substituents (e.g., –Cl, –OCH₃) to probe steric and hydrophobic interactions .
  • Assay Design : Compare IC₅₀ values across analogs in parallel assays (e.g., kinase panels). Use computational docking (AutoDock Vina) to predict binding poses against target vs. off-target proteins .

Q. What computational strategies can predict metabolic pathways and toxicity risks?

  • Tools :

  • MetaSite : Predict Phase I metabolism (e.g., CYP450-mediated oxidation of benzodiazole or piperazine rings) .
  • SwissADME : Estimate pharmacokinetic parameters (logP, bioavailability) and identify potential toxicophores (e.g., sulfonamide-related idiosyncratic toxicity) .
    • Validation : Cross-reference predictions with in vitro hepatocyte metabolism assays .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Troubleshooting Steps :

  • Purity Verification : Re-analyze compound batches via HPLC-MS to rule out impurities (>98% purity required) .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Orthogonal Assays : Confirm activity with alternative methods (e.g., SPR for binding affinity if fluorescence assays yield discrepancies) .

Q. What strategies are effective for studying its stability under physiological conditions?

  • Experimental Design :

  • Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hours) to model oral administration stability .
  • Plasma Stability : Assess degradation in human plasma (37°C, 24 hours) using LC-MS/MS to quantify intact compound .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .

Methodological Notes

  • Critical Data References :
    • NMR shifts for benzodiazole derivatives .
    • Sulfonylation reaction yields under varying conditions .
    • Docking scores for piperazine-containing ligands in kinase pockets .

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